molecular formula C10H7F3O2 B1444460 3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol CAS No. 1093173-10-4

3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol

Cat. No. B1444460
M. Wt: 216.16 g/mol
InChI Key: ZUSASUZRNVBFOZ-UHFFFAOYSA-N
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Description

“3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol” is a chemical compound with the molecular formula C10H7F3O2 . It has a molecular weight of 216.16 . The compound is clear in its physical form .


Molecular Structure Analysis

The molecular structure of “3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol” consists of a prop-2-yn-1-ol group attached to a phenyl ring, which is further substituted with a trifluoromethoxy group . This structure contributes to the unique physical and chemical properties of the compound.


Physical And Chemical Properties Analysis

The compound is a clear liquid . Its exact boiling point is not specified . The compound has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 45.2±0.4 cm3 . The compound has 1 hydrogen bond acceptor and 1 hydrogen bond donor .

Scientific Research Applications

1. Green Chemistry Synthesis

Li et al. (2010) demonstrate the use of 3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol in green chemistry. They successfully prepared a potent cholesteryl ester transfer protein inhibitor in high yield and purity through regiospecific and diastereoselective ring-opening reactions. This method avoided the use of rare earth metal salts as catalysts and unnecessary purification steps, highlighting the compound's role in efficient and environmentally friendly synthetic processes (Li et al., 2010).

2. Antifungal Activity

Arnoldi et al. (1982) investigated 3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol derivatives for their in-vivo antifungal properties. They synthesized several derivatives and tested them against various fungal plant pathogens. While no compound showed a wide spectrum of activity, some were effective against specific pathogens, suggesting the compound's potential in plant protection (Arnoldi et al., 1982).

3. Electrochemical Technologies

Kamiloğlu et al. (2018) synthesized new compounds including 3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol derivatives and studied their electrochemical properties. They found that these compounds, particularly when integrated into phthalocyanines, showed promising properties for application in electrochemical technologies. This suggests their potential use in energy storage and conversion devices (Kamiloğlu et al., 2018).

4. Olefin Metathesis Catalysts

Jimenez et al. (2012) explored the reactions of 3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol derivatives with ruthenium starting materials. Their research contributed to the development of new olefin metathesis catalysts, which are crucial in organic synthesis for the formation of carbon-carbon bonds (Jimenez et al., 2012).

5. Kinetic Resolution in Organic Synthesis

Shimizu et al. (1996) utilized 3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol in the kinetic resolution of alcohols, leading to the preparation of enantiomerically pure compounds. This work highlights the role of this compound in the precise control of stereochemistry in organic synthesis (Shimizu et al., 1996).

properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSASUZRNVBFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol

Synthesis routes and methods I

Procedure details

A mixture of 1-iodo-3-(trifluoromethoxy)benzene (5.00 g), copper(I) iodide (66.3 mg), triphenylphosphine (228 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (360 mg), propargyl alcohol (1.13 ml), diisopropylethylamine (12.1 ml) and tetrahydrofuran (100 ml) was stirred at room temperature for 15 hr. The reaction mixture was added to brine, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0-80:20) to give the object product (3.28 g) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
66.3 mg
Type
catalyst
Reaction Step One
Quantity
360 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-iodo-3-(trifluoromethoxy)benzene (0.5 g, 1.73 mmol) in toluene (10 mL) was added prop-2-yn-1-ol (0.15 g, 2.62 mmol) and morpholine (0.5 mL). Then cuprous iodide (4 mg, 0.02 mmol) and bis(triphenylphosphine)palladium(II) chloride (14 mg, 0.02 mmol) were added to the mixture under nitrogen. The reaction was heated at 80° C. overnight. The mixture was cooled and partitioned between ethyl acetate and water. The combined organic layer was dried over sodium sulfate, filtered and concentrated to give a crude product which was purified by column chromatography eluting with ethyl acetate/petroleum ether (1:6 to 1:3) to give 3-(3-(trifluoromethoxy)phenyl)prop-2-yn-1-ol (0.3 g, 80.2%) as a yellow oil. LCMS retention time 1.552 min.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
4 mg
Type
reactant
Reaction Step Two
Quantity
14 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Basu, DA Barawkar, V Ramdas, M Patel… - European journal of …, 2017 - Elsevier
Adenosine induces bronchial hyperresponsiveness and inflammation in asthmatics through activation of A 2B adenosine receptor (A 2B AdoR). Selective antagonists have been shown …
Number of citations: 34 www.sciencedirect.com

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